molecular formula C11H11N3O3 B2459907 methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate CAS No. 929830-90-0

methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate

Cat. No.: B2459907
CAS No.: 929830-90-0
M. Wt: 233.227
InChI Key: AMJYYJLDFSOBEF-UHFFFAOYSA-N
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Description

Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.227. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Compound Formation

  • Reactivity with S-methylisothiosemicarbazide Hydroiodide : Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate demonstrates significant reactivity with S-methylisothiosemicarbazide hydroiodide. This reaction results in the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones under different refluxing conditions (Vetyugova et al., 2018).

Photodegradation Studies

  • Photodegradation in Pesticide Analysis : In the study of the photodegradation of Azinphos-ethyl, a pesticide, this compound was involved. This research highlighted the breakdown products and decay mechanisms of the pesticide, providing insights into environmental degradation processes (Abdou et al., 1987).

Biological Activity

  • Role in Synthesis of Bioactive Compounds : The compound has been utilized in the synthesis of various bioactive molecules. For instance, its derivatives have shown significant anticancer activities, highlighting its potential in pharmaceutical research (Saad & Moustafa, 2011).

Corrosion Inhibition

  • Application in Corrosion Inhibition : Research indicates its use in synthesizing compounds effective in inhibiting corrosion of metals, particularly carbon steel, in acidic environments. This application is critical in material science and engineering (Hachama et al., 2016).

Synthesis of Heterocyclic Compounds

  • Synthesis of Novel Heterocyclic Systems : The compound plays a role in the synthesis of new heterocyclic systems, such as in the preparation of 3-methyl-7-oxo-5-thioxo-4H,6H-1,2,3-triazolo[1,5-a]-1,3,5-triazine, indicating its utility in organic chemistry (Klein et al., 1976).

Antibacterial Properties

  • Antibacterial Activity : The compound's derivatives have been evaluated for antibacterial activity, demonstrating its significance in the development of new antibacterial agents (Huang & Lee, 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-oxobenzo[d]1,2,3-triazin derivatives, have been found to exhibit inhibitory activity against cholinesterase . Cholinesterase is an essential enzyme involved in nerve signal transmission, and its inhibition can lead to various physiological effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to nerve signal transmission, given its potential role as a cholinesterase inhibitor . The accumulation of acetylcholine due to cholinesterase inhibition can affect various pathways involving this neurotransmitter, leading to downstream effects such as muscle contraction and heart rate regulation.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be metabolically resistant to certain types of degradation , which could potentially enhance their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its potential role as a cholinesterase inhibitor. This could lead to an overstimulation of nerve cells due to the accumulation of acetylcholine, resulting in symptoms such as muscle weakness, fatigue, and potentially more severe neurological effects .

Properties

IUPAC Name

methyl 3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-10(15)6-7-14-11(16)8-4-2-3-5-9(8)12-13-14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJYYJLDFSOBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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